4-Aminopiperidin-2-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

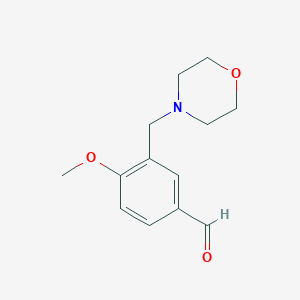

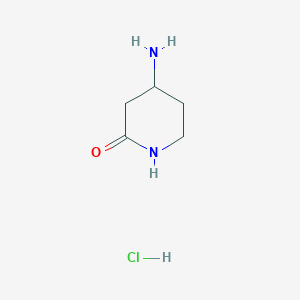

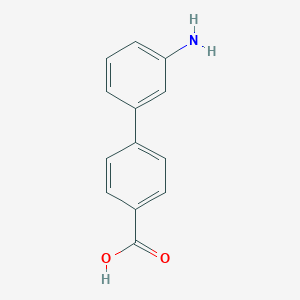

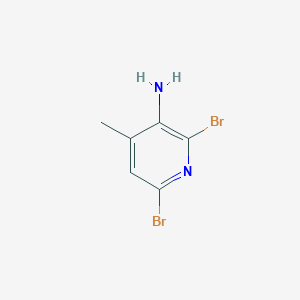

4-Aminopiperidin-2-one hydrochloride is an important chemical compound with various applications in different fields of research and industry. It has a molecular weight of 150.61 . The IUPAC name for this compound is 4-amino-2-piperidinone hydrochloride .

Synthesis Analysis

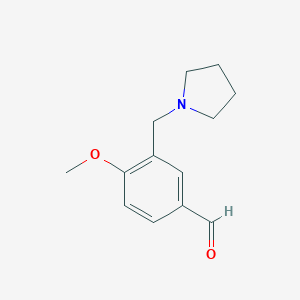

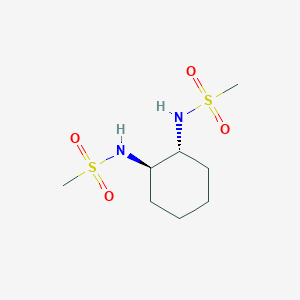

Piperidines, including 4-Aminopiperidin-2-one hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Molecular Structure Analysis

The molecular formula of 4-Aminopiperidin-2-one hydrochloride is C5H11ClN2O . The InChI code for this compound is 1S/C5H10N2O.ClH/c6-4-1-2-7-5(8)3-4;/h4H,1-3,6H2,(H,7,8);1H .

Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Aplicaciones Científicas De Investigación

Piperidine Derivatives in Pharmaceutical Industry

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Pharmacological Applications

The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This includes the development of more selective and potent pharmaceuticals .

Methods of Application or Experimental Procedures

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis and functionalization have been published .

Results or Outcomes

More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . This indicates the significant role of piperidine derivatives in the pharmaceutical industry .

Pharmaceutical Applications

- Application Summary : 4-Aminopiperidin-2-one hydrochloride is a type of amino acid derivative. Amino acids (AAs) are paramount classes of compounds involved in the origin and evolution of all known life-forms . The major goal of medicinal chemistry research in the area of tailor-made AAs is the development of more selective and potent pharmaceuticals .

- Methods of Application : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis and functionalization have been published .

- Results or Outcomes : Among 24 small-molecule drugs approved by FDA in 2019, 13 of them contain a residue of AA or di-amines or amino-alcohols, which are commonly considered to be derived from the parent AAs .

Lumateperone Molecule

- Application Summary : Lumateperone molecule has a ®-4-aminopiperidin-2-one (123)-derived quinoxaline-containing tetracyclic core and a side chain . The quinoxaline core generally exhibits better physicochemical and pharmacological properties, and, consequently, has better in vivo efficacy than compounds 125 – 128 with other polycyclic cores .

- Methods of Application : The synthesis of Lumateperone involves the use of 4-Aminopiperidin-2-one hydrochloride .

- Results or Outcomes : The Lumateperone molecule exhibits better physicochemical and pharmacological properties, and, consequently, has better in vivo efficacy .

Synthesis of 4-Piperidones

- Application Summary : 4-Aminopiperidin-2-one hydrochloride can be used in the synthesis of 4-piperidones . Piperidones are a class of organic compounds and are commonly used in the synthesis of various pharmaceuticals .

- Methods of Application : The synthesis of 4-piperidones involves the use of 4-Aminopiperidin-2-one hydrochloride . Specific methods of piperidone synthesis have been published .

- Results or Outcomes : The synthesis of 4-piperidones using 4-Aminopiperidin-2-one hydrochloride has been successful and is commonly used in the synthesis of various pharmaceuticals .

Chemical Research

- Application Summary : 4-Aminopiperidin-2-one hydrochloride is a type of amino acid derivative and can be used in chemical research . It can be used in the synthesis of various chemical compounds .

- Methods of Application : The use of 4-Aminopiperidin-2-one hydrochloride in chemical research involves its use in various chemical reactions .

- Results or Outcomes : The use of 4-Aminopiperidin-2-one hydrochloride in chemical research has led to the synthesis of various chemical compounds .

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Direcciones Futuras

Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 4-Aminopiperidin-2-one hydrochloride, is an important task of modern organic chemistry .

Propiedades

IUPAC Name |

4-aminopiperidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c6-4-1-2-7-5(8)3-4;/h4H,1-3,6H2,(H,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCWIFZGLLVKIRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CC1N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00601637 |

Source

|

| Record name | 4-Aminopiperidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminopiperidin-2-one hydrochloride | |

CAS RN |

1260883-24-6 |

Source

|

| Record name | 4-Aminopiperidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B111496.png)

![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine](/img/structure/B111574.png)